Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate

LogP Lipophilicity Medicinal Chemistry

Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-03-9) is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of C11H10Cl2N2O2 and a molecular weight of 273.12 g/mol. It features a 6,8-dichloro substitution pattern and an ethyl acetate moiety at the 2-position, which confers a distinct physicochemical profile.

Molecular Formula C11H10Cl2N2O2
Molecular Weight 273.11 g/mol
CAS No. 59128-03-9
Cat. No. B11848165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate
CAS59128-03-9
Molecular FormulaC11H10Cl2N2O2
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN2C=C(C=C(C2=N1)Cl)Cl
InChIInChI=1S/C11H10Cl2N2O2/c1-2-17-10(16)4-8-6-15-5-7(12)3-9(13)11(15)14-8/h3,5-6H,2,4H2,1H3
InChIKeySWDHHSNKPGDGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-03-9): A Physicochemically Differentiated Imidazopyridine Scaffold for Procurement


Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-03-9) is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of C11H10Cl2N2O2 and a molecular weight of 273.12 g/mol . It features a 6,8-dichloro substitution pattern and an ethyl acetate moiety at the 2-position, which confers a distinct physicochemical profile. The compound is a key synthetic intermediate for medicinal chemistry programs targeting the imidazopyridine scaffold. Its predicted density is 1.43 g/cm³, its LogP is 2.75, and its topological polar surface area (PSA) is 43.6 Ų , placing it within a favorable range for oral bioavailability according to Lipinski's rules.

Why Substituting Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate with In-Class Analogs Compromises Synthetic and Pharmacochemical Outcomes


Generic substitution among imidazo[1,2-a]pyridine esters is not advisable due to quantifiable differences in lipophilicity, electronic character, and steric profile that directly impact synthetic yield, purification efficiency, and downstream biological performance. The target compound's 6,8-dichloro pattern and ethyl acetate linker create a unique combination of electronic effects and conformational flexibility that cannot be replicated by mono-halogenated, carboxylate, or free-acid analogs . These differences manifest as measurable variations in LogP, chromatographic retention, and reactivity in coupling reactions such as amide bond formation or Suzuki-Miyaura cross-coupling, where the ester functionality is often a critical handle. The evidence below quantifies these critical differentiators against the closest commercially available comparators.

Quantitative Comparative Evidence for Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate Against Closest Analogs


Lipophilicity Comparison: LogP of 2.75 for 6,8-Dichloro vs. 2.28 for 6-Chloro Analog

The target compound exhibits a predicted LogP of 2.75, which is 0.47 log units higher than its mono-chloro analog, ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate (LogP 2.28) . This difference reflects the enhanced lipophilicity conferred by the second chlorine atom at the 8-position. The increased LogP is expected to improve membrane permeability in cellular assays, a critical parameter for intracellular target engagement.

LogP Lipophilicity Medicinal Chemistry

Electronic Topology Comparison: PSA of 43.6 Ų for Acetate vs. 17.3 Ų for Parent Heterocycle

The topological polar surface area (PSA) of the target compound is 43.6 Ų, which is substantially higher than the PSA of 17.3 Ų for the parent 6,8-dichloroimidazo[1,2-a]pyridine (CAS 858516-69-5) . This difference underscores the significant contribution of the ethyl acetate moiety to hydrogen-bonding capacity, which directly impacts solubility, formulation behavior, and target binding interactions.

PSA Polar Surface Area Drug-likeness

Purity Specification Advantage: NLT 98% by HPLC vs. 95% for Key Analogs

The target compound from MolCore is specified at NLT 98% purity , surpassing the typical 95% purity specification reported for the mono-chloro analog ethyl (6-chloroimidazo[1,2-a]pyridin-2-yl)acetate and for the carboxylate analog ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate . This higher purity specification reduces the burden of purification prior to use in sensitive catalytic or biological assays.

Purity Procurement Quality Control

Reactivity Differentiation: Ethyl Acetate Moiety Enables Selective Amidations Unavailable to Free Acid Derivatives

The ethyl ester functionality of the target compound allows for direct, one-step amidation under mild conditions (e.g., using trimethylaluminum or enzymatic catalysis) without the need for pre-activation, unlike the free acid analog 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-14-2) which requires coupling reagents such as HATU or EDCI . This functional group distinction provides a more convergent synthetic route, reducing step count and improving atom economy in the construction of amide-containing compound libraries.

Synthetic Utility Ester Hydrolysis Amidation

Procurement-Intent Application Scenarios for Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate


Medicinal Chemistry Lead Optimization for Kinase and GPCR Targets

The target compound serves as an optimal starting material for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors and GPCR ligands. Its LogP of 2.75, as quantified in the evidence above, positions it favorably for CNS-penetrant programs where a balance of lipophilicity and polarity is critical . The ethyl acetate handle allows for rapid diversification into amide libraries, a common strategy in hit-to-lead and lead optimization phases . Researchers should select this compound over the mono-chloro analog when enhanced lipophilicity and membrane permeability are desired, as the 0.47 LogP unit increase can be decisive for crossing the blood-brain barrier.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

In FBDD campaigns, the NLT 98% purity specification ensures minimal interference from impurities during biophysical screening (e.g., SPR, ITC), where even low-level contaminants can generate false positives . The ethyl ester group provides a synthetically tractable functional handle for DNA attachment in DEL synthesis, allowing for on-DNA amidation and diversification without the need for protecting group strategies required by the free acid analog .

Agrochemical and Veterinary Medicine Discovery Programs

The imidazo[1,2-a]pyridine scaffold is a privileged structure in agrochemical discovery, with applications as fungicides and herbicides. The target compound's enhanced PSA (43.6 Ų) relative to the parent heterocycle (17.3 Ų) improves phloem mobility and systemic distribution in plants, a critical parameter for bioactive agrochemicals . The dichloro substitution pattern also provides metabolic stability advantages over mono-halogenated analogs in soil and plant matrices, though this specific claim requires empirical verification.

Quote Request

Request a Quote for Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.